Sodium butyrate-D7

Description

Properties

IUPAC Name |

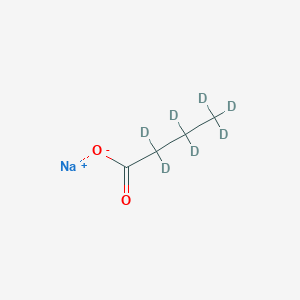

sodium;2,2,3,3,4,4,4-heptadeuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-DEPOAORMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Sodium butyrate-D7 and its chemical properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium butyrate-D7, the deuterated analog of sodium butyrate, serves as a critical internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices. Its near-identical chemical and physical properties to endogenous sodium butyrate, coupled with its distinct mass shift, make it an indispensable tool in metabolomics, pharmacokinetic studies, and research into the multifaceted roles of butyrate in health and disease. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of this compound.

Core Chemical Properties

This compound is a stable, isotopically labeled form of sodium butyrate where seven hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based analyses.

| Property | Value | Source |

| Molecular Formula | C4D7NaO2 | [1][2] |

| Molecular Weight | 117.13 g/mol | [1][3][4] |

| CAS Number | 270564-49-3 | [1][4][5] |

| Isotopic Enrichment | ≥98 atom % D | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | 250-253 °C | [1] |

| Solubility | Soluble in water and methanol (slightly).[6] | |

| Storage Conditions | Room temperature | [4] |

| Stability | Stable under recommended storage conditions.[1][4] |

Applications in Research

The primary application of this compound is as an internal standard in quantitative mass spectrometry.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative metabolomics as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results.[7][8]

Sodium butyrate itself is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers.[9] It serves as a primary energy source for colonocytes and has been implicated in a wide range of physiological processes, including:

-

Gut Health: Maintaining the integrity of the intestinal barrier and modulating inflammation.[10][11]

-

Epigenetic Regulation: Acting as a histone deacetylase (HDAC) inhibitor, thereby influencing gene expression.[2][12]

-

Immunomodulation: Regulating immune responses.[9]

-

Metabolic Regulation: Influencing glucose homeostasis and insulin sensitivity.[10]

-

Neuroprotection: Exhibiting protective effects in models of neurodegenerative diseases.[10]

Given these diverse roles, accurate quantification of butyrate levels in various biological samples is crucial for understanding its physiological and pathological significance.

Experimental Protocols

This compound is commonly employed in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of short-chain fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Serum): [13]

-

Thaw serum samples on ice.

-

To 200 µL of serum, add 10 µL of an internal standard mixture containing this compound.

-

Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

The extract can be derivatized or analyzed directly, depending on the method's sensitivity and the required chromatographic separation.

Chromatographic Conditions (Example): [14]

-

LC System: Agilent 1290 Infinity LC system.

-

Column: Porous graphitic carbon (PGC) column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example): [14]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Butyrate: Precursor ion (m/z) 87.1 -> Product ion (m/z) 43.1

-

Butyrate-D7: Precursor ion (m/z) 94.1 -> Product ion (m/z) 48.1

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Feces): [15]

-

Homogenize 30 mg of fecal sample in ethanol.

-

Add a known amount of this compound internal standard.

-

Centrifuge to pellet solid debris.

-

Transfer the supernatant to a new tube.

-

Add 5 µL of 0.8 M NaOH and evaporate the solvent under vacuum.

-

Re-dissolve the residue in ethanol and acidify with succinic acid immediately before analysis.

GC-MS Conditions (Example): [15]

-

GC System: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness).

-

Injector Temperature: 200 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 55 °C, hold for 1 min, ramp to 105 °C at 8 °C/min, hold for 2 min, then ramp to 190 °C at 30 °C/min and hold for 1 min.

-

Ion Source Temperature: 250 °C.

-

Detection Mode: Selected Ion Monitoring (SIM).

Mandatory Visualizations

Signaling Pathway: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. SODIUM BUTYRATE (D7, 98%) | Eurisotop [eurisotop.com]

- 3. This compound | CAS 270564-49-3 | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. This compound | CAS 270564-49-3 | LGC Standards [lgcstandards.com]

- 6. 156-54-7 CAS MSDS (Sodium Butyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 14. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Sodium Butyrate-D7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Sodium Butyrate-D7. This deuterated analog of sodium butyrate is a crucial tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous sodium butyrate. This document outlines the synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction. The process involves the reaction of Butyric Acid-D7 with a stoichiometric amount of sodium hydroxide.

Reaction Scheme

The chemical reaction for the synthesis of this compound is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of sodium salts of carboxylic acids.

Materials:

-

Butyric Acid-D7 (≥98% isotopic purity)

-

Sodium Hydroxide (NaOH), pellets or standardized solution

-

Anhydrous Ethanol

-

Diethyl Ether

-

Deionized Water

Procedure:

-

In a clean, dry round-bottom flask, dissolve a known molar equivalent of Butyric Acid-D7 in anhydrous ethanol.

-

In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving NaOH pellets in a minimal amount of deionized water, followed by dilution with anhydrous ethanol.

-

Slowly add the sodium hydroxide solution to the Butyric Acid-D7 solution with constant stirring. The reaction is exothermic, and the flask may be cooled in an ice bath to control the temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The resulting this compound will precipitate out of the ethanol solution. The precipitation can be enhanced by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the final product under vacuum to obtain a white, crystalline solid.

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound is a critical parameter. The primary techniques for its determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive method for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the butyrate anion, the relative abundance of the D7 isotopologue compared to lower deuterated or non-deuterated species can be quantified.

Experimental Protocol (Illustrative Example using LC-MS):

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the butyrate from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. Analyze the sample in negative ion mode to detect the butyrate anion (CD3CD2CD2COO-).

-

Data Acquisition: Acquire a full scan mass spectrum to observe the distribution of isotopologues. The expected m/z for the D7-butyrate anion is approximately 94.1.

-

Data Analysis: Calculate the isotopic purity by determining the relative abundance of the m/z peak corresponding to the D7 isotopologue in relation to the peaks of lower deuterated species (D0 to D6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy can be employed to assess the isotopic purity of this compound.

-

¹H NMR: In a high-resolution ¹H NMR spectrum, the absence or significant reduction of signals in the regions corresponding to the protons of butyrate confirms a high level of deuteration.

-

²H NMR: A ²H (Deuterium) NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the presence and location of the deuterium atoms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for commercially available Butyric Acid-D7, the precursor for this compound synthesis. The isotopic purity of the final product is expected to be comparable to that of the starting material.

| Parameter | Value | Analytical Method |

| Isotopic Purity (d1-d7) | ≥98% | Mass Spectrometry |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Isotopic Purity Analysis Workflow

This diagram outlines the logical flow for the determination of isotopic purity.

Caption: Workflow for isotopic purity analysis.

Sodium Butyrate-D7: An In-depth Technical Guide on the Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in the epigenetic regulation of gene expression. Its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells has made it a subject of intense research in oncology and other therapeutic areas. This technical guide focuses on the cellular mechanism of action of Sodium Butyrate-D7, a deuterated analog of sodium butyrate.

The information presented herein is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of this compound.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of sodium butyrate is the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, particularly Class I and IIa enzymes, sodium butyrate leads to the hyperacetylation of histones. This increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed, open chromatin conformation, known as euchromatin, which allows for the binding of transcription factors and the activation of gene expression.

dot

A Technical Guide to the Biological Effects of Deuterated vs. Non-Deuterated Sodium Butyrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium butyrate, a short-chain fatty acid and histone deacetylase (HDAC) inhibitor, has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions. A key limitation of sodium butyrate is its rapid metabolism, which curtails its systemic exposure and therapeutic efficacy. Deuteration, the strategic replacement of hydrogen with deuterium atoms, offers a promising approach to improve the pharmacokinetic profile of sodium butyrate. This technical guide provides an in-depth comparison of the known biological effects of non-deuterated sodium butyrate and the projected effects of its deuterated counterpart. By leveraging the kinetic isotope effect, deuterated sodium butyrate is anticipated to exhibit a longer half-life, leading to enhanced and more sustained biological activity. This document outlines the theoretical basis for these improvements, presents projected comparative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction: The Rationale for Deuterating Sodium Butyrate

Sodium butyrate is a naturally occurring short-chain fatty acid produced by the gut microbiota from the fermentation of dietary fiber. It plays a crucial role in maintaining gut homeostasis and has demonstrated a variety of biological activities, including the inhibition of histone deacetylases (HDACs), induction of cancer cell apoptosis, and modulation of inflammatory responses.[1][2][3] However, the clinical utility of systemically administered sodium butyrate is hampered by its rapid metabolism, primarily through β-oxidation.[4]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a validated strategy in drug development to improve pharmacokinetic properties.[5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes—a phenomenon known as the kinetic isotope effect (KIE).[6] By strategically deuterating sodium butyrate at positions susceptible to metabolism, it is hypothesized that its metabolic rate will be reduced, leading to a longer plasma half-life, increased systemic exposure (AUC), and consequently, more potent and sustained biological effects.

Comparative Biological Effects and Pharmacokinetics

While direct comparative studies on deuterated versus non-deuterated sodium butyrate are not yet widely published, we can project the anticipated differences based on the established principles of the kinetic isotope effect and available data on non-deuterated sodium butyrate and other deuterated compounds.

Pharmacokinetic Parameters

The primary advantage of deuterating sodium butyrate is the expected improvement in its pharmacokinetic profile. The following table summarizes the reported pharmacokinetic parameters for non-deuterated sodium butyrate and the projected parameters for a deuterated version.

| Parameter | Non-Deuterated Sodium Butyrate (Oral Administration) | Projected Deuterated Sodium Butyrate (Oral Administration) | Rationale for Projection |

| Half-life (t½) | ~5-10 minutes[7] | 20-40 minutes | Slower metabolism due to the kinetic isotope effect is expected to significantly prolong the half-life. |

| Peak Plasma Concentration (Cmax) | Variable, dependent on formulation[8][9] | Potentially higher | Slower first-pass metabolism may lead to a higher proportion of the administered dose reaching systemic circulation. |

| Area Under the Curve (AUC) | Low due to rapid clearance[8][9] | Significantly increased | A longer half-life and potentially higher Cmax would contribute to a greater overall drug exposure. |

Table 1: Comparison of Pharmacokinetic Parameters. The data for non-deuterated sodium butyrate is derived from existing literature, while the data for the deuterated version is a projection based on the established principles of deuteration in drug development.

Pharmacodynamic Effects: HDAC Inhibition

Sodium butyrate exerts many of its biological effects through the inhibition of Class I and IIa histone deacetylases (HDACs).[4][7][10] A more sustained plasma concentration of deuterated sodium butyrate is expected to lead to more prolonged and potent HDAC inhibition.

| Parameter | Non-Deuterated Sodium Butyrate | Projected Deuterated Sodium Butyrate | Rationale for Projection |

| IC50 (HDAC activity) | ~0.3-1.5 mM (cell-based assays)[10] | ~0.3-1.5 mM | Deuteration is not expected to alter the intrinsic binding affinity to the HDAC enzyme. |

| Duration of HDAC Inhibition | Transient | Sustained | A longer half-life will maintain inhibitory concentrations for a longer period, leading to prolonged histone hyperacetylation. |

| In Vivo Efficacy | Requires frequent, high doses | Potentially effective at lower, less frequent doses | Increased and sustained systemic exposure is expected to enhance therapeutic efficacy in preclinical models and clinical settings. |

Table 2: Comparison of HDAC Inhibition Parameters. The IC50 value is expected to be similar, but the duration of action and in vivo efficacy of deuterated sodium butyrate are projected to be superior due to its improved pharmacokinetics.

Key Signaling Pathways

Sodium butyrate influences several critical signaling pathways. The enhanced pharmacokinetic profile of deuterated sodium butyrate would likely lead to a more sustained modulation of these pathways.

HDAC Inhibition and Gene Expression

Butyrate's primary mechanism of action is the inhibition of HDACs, leading to the hyperacetylation of histones and a more open chromatin structure. This allows for the transcription of otherwise silenced genes, including tumor suppressor genes like p21.

Caption: HDAC Inhibition Pathway.

NF-κB Signaling Pathway

Sodium butyrate has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. This inhibition is thought to be mediated, in part, through HDAC inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

The following section details key experimental protocols that can be adapted to compare the biological effects of deuterated and non-deuterated sodium butyrate.

Synthesis of Deuterated Sodium Butyrate (d7-Sodium Butyrate)

This protocol is adapted from a method for synthesizing deuterated indole-3-butyric acid and would need to be optimized for butyric acid.

Materials:

-

Butyric acid

-

Deuterium oxide (D₂O)

-

Sulfuric acid-d₂ (D₂SO₄)

-

Methanol-d₄ (CD₃OD)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Prepare a 20 wt % solution of D₂SO₄ in CD₃OD.

-

Dissolve butyric acid in the acidic deuterated methanol solution.

-

Heat the mixture in a sealed tube at 60-90°C. Monitor the reaction progress by ¹H NMR to confirm the disappearance of proton signals.

-

After completion, cool the reaction mixture and slowly neutralize it with a saturated aqueous solution of NaHCO₃.

-

Extract the deuterated butyric acid with diethyl ether.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield deuterated butyric acid.

-

To prepare the sodium salt, dissolve the deuterated butyric acid in water and titrate with a standardized solution of NaOH to a pH of 7.0.

-

Lyophilize the solution to obtain d7-sodium butyrate as a white solid.

Caption: Synthesis of Deuterated Sodium Butyrate.

In Vitro HDAC Inhibition Assay

This protocol uses a commercially available fluorometric assay to measure HDAC activity.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa)

-

HDAC Activity Assay Kit (Fluorometric)

-

Non-deuterated sodium butyrate

-

Deuterated sodium butyrate

-

Trichostatin A (TSA, positive control)

-

96-well black, clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of non-deuterated and deuterated sodium butyrate.

-

Treat the cells with the different concentrations of the compounds and a positive control (TSA) for a specified time (e.g., 24 hours).

-

Lyse the cells and perform the HDAC activity assay according to the manufacturer's instructions.

-

Measure the fluorescence using a microplate reader.

-

Calculate the IC50 values for both compounds by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., SW480)

-

Non-deuterated sodium butyrate

-

Deuterated sodium butyrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of non-deuterated and deuterated sodium butyrate for different time points (e.g., 24, 48, 72 hours).

-

At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis of NF-κB Pathway

This protocol is for assessing the activation of the NF-κB pathway by measuring the phosphorylation of key proteins.

Materials:

-

Cell line (e.g., macrophages or intestinal epithelial cells)

-

TNF-α (or other inflammatory stimulus)

-

Non-deuterated sodium butyrate

-

Deuterated sodium butyrate

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with non-deuterated or deuterated sodium butyrate for a specified time before stimulating with TNF-α.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Deuteration of sodium butyrate represents a compelling strategy to overcome its primary pharmacokinetic limitation of rapid metabolism. The anticipated outcome is a molecule with a longer half-life and increased systemic exposure, which is projected to translate into more potent and sustained biological activity. While direct comparative data is currently lacking, the foundational principles of the kinetic isotope effect strongly support this hypothesis.

Future research should focus on the direct, head-to-head comparison of deuterated and non-deuterated sodium butyrate in both in vitro and in vivo models. Key studies should include:

-

Pharmacokinetic studies in animal models to definitively determine the half-life, Cmax, and AUC of deuterated sodium butyrate.

-

In vitro studies to confirm that the intrinsic HDAC inhibitory activity is retained and to compare the duration of action on histone acetylation and gene expression.

-

In vivo efficacy studies in models of cancer and inflammatory diseases to assess whether the improved pharmacokinetics translate to enhanced therapeutic outcomes.

The development of deuterated sodium butyrate could unlock the full therapeutic potential of this promising natural compound, offering a novel and improved treatment option for a variety of diseases.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Sodium Butyrate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 6. HDAC INHIBITION ASSAY [bio-protocol.org]

- 7. CN102070435A - Preparation method of sodium butyrate - Google Patents [patents.google.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Sodium Butyrate-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium Butyrate-D7. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document details storage recommendations, stability considerations, and outlines experimental protocols for stability assessment.

Introduction to this compound

Sodium butyrate, a short-chain fatty acid, is a histone deacetylase (HDAC) inhibitor that modulates gene expression and has demonstrated anti-inflammatory and anti-proliferative effects. Its deuterated analog, this compound (sodium butanoate-2,2,3,3,4,4,4-d7), is a stable, non-radioactive isotopically labeled compound. It serves as an invaluable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing for clear differentiation from the endogenous, unlabeled compound without significantly altering its chemical properties.

Recommended Storage Conditions and Stability

The stability of this compound is critical for its use as an analytical standard. Proper storage is essential to prevent degradation and maintain its chemical and isotopic purity.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Source/Rationale |

| Form | Crystalline solid | As typically supplied by manufacturers. |

| Storage Temperature | Room temperature | Supplier datasheets consistently recommend room temperature storage for the solid compound.[1] |

| Atmosphere | Tightly sealed container, dry conditions. Consider storage under an inert atmosphere. | The unlabeled compound is known to be hygroscopic.[2] Protecting the deuterated analog from moisture is a critical precaution. |

| Light Exposure | Store in the dark. | While specific photostability data is limited, general best practice for chemical reagents is to protect them from light. |

| Long-term Stability (Solid) | Stable for at least 2-3 years when stored under recommended conditions. | Supplier information indicates a shelf life of multiple years.[1] It is recommended to re-analyze for chemical purity after three years.[1] |

| Solution Stability (Aqueous) | Prepare fresh. Not recommended for storage for more than one day. | Unlabeled sodium butyrate solutions are prone to degradation and microbial growth.[3] It is best practice to assume similar behavior for the deuterated form. |

| Solution Stability (Organic Solvent) | Stock solutions in organic solvents like ethanol may be prepared. Purging with an inert gas is recommended. Store at -20°C or -80°C for extended stability. | While more stable than aqueous solutions, long-term storage should be at low temperatures.[3] |

Potential Degradation Pathways

While this compound is a stable compound, it can be susceptible to degradation under certain conditions. The primary concerns are hygroscopicity and the stability of aqueous solutions. The deuterium labeling is on carbon atoms, which forms a stable C-D bond, and is not expected to readily exchange under typical storage or physiological pH conditions.

Hygroscopicity

The unlabeled form, sodium butyrate, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to physical changes in the solid, such as clumping, and may facilitate chemical degradation. It is crucial to store this compound in a desiccated environment.

Stability in Aqueous Solutions

Aqueous solutions of sodium butyrate are not recommended for long-term storage as they can be susceptible to microbial contamination and potential chemical degradation.[3] For cell culture or other aqueous applications, it is strongly advised to prepare solutions fresh for each use.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in a study, particularly if it is to be used over a long period or under non-standard conditions, a stability assessment may be warranted. The following protocols are based on established guidelines for stability testing of pharmaceutical compounds.

Forced Degradation Studies

Forced degradation (or stress testing) is designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating properties of an analytical method.

Table 2: Protocol Design for Forced Degradation of this compound

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Analyze samples at regular intervals. | To assess stability in acidic conditions. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for up to 7 days. Analyze samples at regular intervals. | To assess stability in alkaline conditions. |

| Oxidation | Dissolve this compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for up to 7 days. Analyze samples at regular intervals. | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Store the solid compound at 60°C/75% RH for up to 7 days. Analyze samples at regular intervals. | To assess the impact of elevated temperature and humidity. |

| Photostability | Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the sample after exposure. | To determine sensitivity to light. |

A workflow for a forced degradation study is illustrated below.

Workflow for a forced degradation study of this compound.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from any potential degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and highly sensitive method for the analysis of short-chain fatty acids.[4][5][6][7][8] The sample typically requires derivatization to increase volatility. The mass spectrometer allows for the specific detection of the deuterated compound and any potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) can also be used. Reversed-phase chromatography with an acidic mobile phase is often employed for the separation of short-chain fatty acids.

Hygroscopicity Determination

The hygroscopicity of this compound can be quantitatively determined using the following protocol.

-

Sample Preparation: Place a precisely weighed sample of this compound in a weighing bottle.

-

Environmental Chamber: Place the open weighing bottle in a humidity-controlled chamber at a specified relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

-

Gravimetric Analysis: At predetermined time intervals, remove the sample and quickly weigh it to determine the amount of moisture absorbed.

-

Equilibrium: Continue until the weight of the sample becomes constant, indicating that equilibrium has been reached.

-

Classification: The percentage of weight gain can be used to classify the hygroscopicity of the compound.

Butyrate Signaling Pathway

Sodium butyrate exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, which alters chromatin structure and regulates the transcription of numerous genes. One of the key pathways affected by butyrate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.

Butyrate's inhibition of HDAC and the NF-κB inflammatory pathway.

Conclusion

This compound is a stable isotopically labeled compound that is essential for accurate quantification in various research applications. Adherence to the recommended storage conditions—room temperature in a tightly sealed container protected from moisture and light—is paramount to ensure its long-term stability and integrity. For applications requiring the use of solutions, it is best practice to prepare them fresh. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments should the need arise. A thorough understanding of the stability profile of this compound will contribute to the generation of reliable and reproducible scientific data.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrate analysis GC/MS - Chromatography Forum [chromforum.org]

- 8. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

Commercial suppliers of high-purity Sodium butyrate-D7

An In-Depth Technical Guide to High-Purity Sodium Butyrate-D7 for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on high-purity this compound, a deuterated analog of the short-chain fatty acid, sodium butyrate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound in their studies. This document covers commercial suppliers, quantitative specifications, detailed experimental protocols for its use as an internal standard and in metabolic labeling, and an overview of the key signaling pathways influenced by sodium butyrate.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Chemical Purity |

| CDN Isotopes | D-5372 | 270564-49-3 | CD₃CD₂CD₂COONa | 117.13 | 98 atom % D | - |

| Eurisotop | DLM-7616 | 270564-49-3 | C₄D₇NaO₂ | 117.13 | 98% | ≥98% |

| Medical Isotopes, Inc. | - | 270564-49-3 | C₄HD₇O₂·Na | 117.13 | - | - |

| Cayman Chemical | 29408 (related Butyric Acid-d7) | 73607-83-7 | C₄HD₇O₂ | 95.1 | ≥98% (d₁-d₇) | - |

Note: Data is subject to lot-to-lot variability. Please consult the supplier for the most current specifications. Cayman Chemical provides the deuterated free acid, which can be used as a standard or converted to the sodium salt.

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of endogenous sodium butyrate in various biological matrices by mass spectrometry. It is also a valuable tool for metabolic labeling studies to trace the fate of butyrate in cellular systems.

Quantification of Sodium Butyrate using this compound as an Internal Standard

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of short-chain fatty acids (SCFAs), including butyrate, in biological samples such as cell culture supernatant, fecal extracts, or plasma.

Methodology:

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma or cell culture supernatant, or ~50 mg of fecal homogenate).

-

Internal Standard Spiking: Add a known concentration of this compound solution in an appropriate solvent to each sample. The concentration should be chosen to be within the range of the expected endogenous butyrate concentrations.

-

Acidification: Acidify the sample to a pH of approximately 2-3 with an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to protonate the SCFAs.

-

Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate), vortexing, and centrifuging to separate the phases. Collect the organic layer containing the SCFAs. Repeat the extraction for better recovery.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatization agent to increase the volatility of the SCFAs for GC analysis. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: Use a polar capillary column (e.g., a wax-based column like DB-WAX) suitable for separating fatty acid derivatives.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the derivatized endogenous butyrate and the deuterated internal standard.

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the peak area of endogenous butyrate to that of this compound.

-

Determine the concentration of butyrate in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled sodium butyrate and a fixed concentration of the internal standard.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general method for quantifying SCFAs, which often involves derivatization to improve chromatographic retention and ionization efficiency.

Sodium Butyrate-D7: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the certificate of analysis parameters for Sodium Butyrate-D7. This document outlines the key quality attributes, analytical methodologies, and biological context crucial for its application in research and pharmaceutical development.

This compound, the deuterated analog of sodium butyrate, serves as a valuable tool in various scientific disciplines, including pharmacology, metabolomics, and drug metabolism studies. Its isotopic labeling allows for precise tracing and quantification in biological systems. This guide delves into the essential parameters that define the quality and purity of this compound, ensuring its suitability for rigorous scientific investigation.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. The following table summarizes the typical parameters and acceptance criteria for a high-quality batch of this compound.

| Parameter | Test Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |

| Isotopic Enrichment | ¹H NMR or Mass Spec. | ≥ 98 atom % D |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

| Elemental Impurities | ICP-MS | Meets USP <232> requirements |

| Loss on Drying | TGA or Vacuum Oven | ≤ 1.0% |

| Heavy Metals | ICP-MS or Colorimetric | ≤ 10 ppm |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the quality parameters of this compound. The following sections provide an overview of the typical experimental protocols for key analyses.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is a critical parameter and is typically determined using a reversed-phase HPLC method with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

-

Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent (e.g., mobile phase or water).

-

Analysis: The sample solution is injected into the HPLC system, and the peak area of the analyte is measured. Purity is calculated by comparing the main peak area to the total area of all peaks in the chromatogram.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

The isotopic enrichment of this compound is a key specification that confirms the extent of deuterium incorporation. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this determination.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent that does not have signals overlapping with the analyte, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in the deuterated solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions corresponding to the deuterated sites confirms high isotopic enrichment.

-

Calculation: The isotopic enrichment is calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the molecule or a known internal standard.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed. Their levels are strictly controlled in pharmaceutical-grade materials.

-

Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

-

Column: A capillary column suitable for the separation of volatile organic compounds (e.g., a G43 phase).

-

Carrier Gas: Typically helium or nitrogen.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the various potential residual solvents.

-

Headspace Parameters: The sample is heated in a sealed vial at a specific temperature for a set time to allow volatile solvents to partition into the headspace gas, which is then injected into the GC.

-

Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

-

Analysis: The analysis is performed according to the general chapter <467> of the United States Pharmacopeia (USP), which provides procedures for identifying and quantifying residual solvents.[1]

Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Elemental impurities in active pharmaceutical ingredients (APIs) can originate from catalysts, manufacturing equipment, or raw materials. Their levels are regulated to ensure patient safety.

-

Instrumentation: An ICP-MS system capable of sensitive multi-element analysis.

-

Sample Preparation: The this compound sample is accurately weighed and typically digested using a microwave-assisted acid digestion procedure to bring the elemental impurities into a solution suitable for analysis.

-

Analysis: The digested sample solution is introduced into the ICP-MS. The instrument atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.

-

Quantification: The concentrations of the elemental impurities are determined by comparing the signal intensities in the sample to those of certified reference standards. The analysis follows the guidelines of USP <232> for elemental impurities.

Biological Context: Sodium Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Sodium butyrate is a well-known inhibitor of histone deacetylases (HDACs).[2] This biological activity is central to its use in research, particularly in studies related to epigenetics and cancer therapy. The following diagram illustrates the simplified signaling pathway of sodium butyrate's action as an HDAC inhibitor.

In this pathway, Histone Acetyltransferases (HATs) add acetyl groups to histone proteins, a process that generally leads to a more relaxed chromatin structure, allowing for gene transcription.[3][4] Histone Deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and repression of gene expression.[3] Sodium butyrate inhibits the activity of HDACs, leading to an accumulation of acetylated histones and subsequent changes in the expression of various genes involved in processes such as cell cycle regulation, differentiation, and apoptosis.[2][5]

This comprehensive technical guide provides a foundational understanding of the critical quality attributes of this compound, the analytical methods used for their determination, and its primary mechanism of biological action. This information is paramount for ensuring the reliability and reproducibility of research findings and for the development of potential therapeutic applications.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium in Sodium Butyrate for Researchers and Drug Development Professionals

Introduction

Sodium butyrate, the sodium salt of butyric acid, is a short-chain fatty acid produced by microbial fermentation of dietary fiber in the gut. It plays a crucial role in maintaining gut homeostasis and has emerged as a molecule of significant interest in drug development due to its pleiotropic effects, including the inhibition of histone deacetylases (HDACs) and modulation of various signaling pathways. The natural abundance of stable isotopes, such as deuterium (²H), within a molecule can provide valuable information about its origin, metabolic pathways, and chemical history. This technical guide provides a comprehensive overview of the natural abundance of deuterium in sodium butyrate, detailed experimental protocols for its determination, and an exploration of the key signaling pathways influenced by this important molecule.

Data Presentation: Natural Abundance of Deuterium in Sodium Butyrate

The determination of the site-specific natural abundance of deuterium in sodium butyrate can be achieved using techniques such as Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy. This powerful analytical method allows for the quantification of deuterium at each specific position within the molecule.

While the general natural abundance of deuterium is approximately 0.0156% on Earth, isotopic fractionation during biosynthetic processes can lead to a non-statistical distribution of deuterium in molecules like butyrate. This distribution can serve as an isotopic fingerprint, providing insights into the metabolic pathways involved in its synthesis.

Table 1: Site-Specific Natural Abundance of Deuterium in Sodium Butyrate (Illustrative)

| Position in Butyrate Molecule | Chemical Shift (ppm, ¹H NMR) | (D/H) Ratio (ppm) | δ²H (‰ vs. VSMOW) |

| Methyl (CH₃) | ~0.9 | Data not available in literature | Data not available in literature |

| Methylene (β-CH₂) | ~1.6 | Data not available in literature | Data not available in literature |

| Methylene (α-CH₂) | ~2.2 | Data not available in literature | Data not available in literature |

Note: To date, a specific, publicly available dataset quantifying the site-specific natural abundance of deuterium in sodium butyrate has not been identified in the reviewed scientific literature. The table above serves as a template for the presentation of such data. Researchers can generate this data by employing the experimental protocols detailed in the following section. The acquisition of this data would be a valuable contribution to the fields of metabolomics and drug development, enabling a deeper understanding of butyrate's origins and metabolism.

Experimental Protocols

The following are detailed methodologies for the determination of deuterium abundance in sodium butyrate, adapted from established protocols for fatty acid analysis.

Protocol 1: Quantitative Analysis of Deuterium Abundance by ²H-NMR (SNIF-NMR)

This protocol outlines the steps for determining the site-specific deuterium content in sodium butyrate using high-field NMR spectroscopy.

1. Sample Preparation:

- Extraction: If sodium butyrate is to be analyzed from a biological matrix, a validated extraction method should be employed. This may involve liquid-liquid extraction or solid-phase extraction.

- Purification: The extracted sodium butyrate should be purified to remove any interfering compounds. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.

- Solvent: The purified sodium butyrate should be dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals. For non-aqueous analysis, a solvent like acetonitrile-d₃ can be used. For aqueous samples, H₂O with a known deuterium concentration can be used, though this complicates quantification of the exchangeable carboxyl proton.

- Internal Standard: An internal standard with a known deuterium concentration and a signal that does not overlap with the butyrate signals is crucial for quantification. Tetramethylurea (TMU) is a commonly used standard for this purpose.

2. NMR Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is required.

- Parameters:

- Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

- Acquisition Time: A long acquisition time (e.g., 5-10 seconds) is necessary to ensure good resolution.

- Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) is critical for accurate quantification.

- Number of Scans: A large number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

- Temperature: A constant and accurately controlled temperature should be maintained throughout the experiment.

3. Data Processing and Analysis:

- Phasing and Baseline Correction: The acquired spectrum should be carefully phased and baseline corrected.

- Integration: The signals corresponding to the different proton positions in sodium butyrate and the internal standard are integrated.

- Calculation of (D/H) Ratio: The site-specific (D/H) ratio is calculated using the following formula:

Protocol 2: Bulk Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)

This protocol details the measurement of the overall deuterium abundance in sodium butyrate using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).[1][2]

1. Sample Preparation and Derivatization:

- Conversion to a Volatile Ester: For GC analysis, the non-volatile sodium butyrate must be converted to a volatile ester, typically a methyl or ethyl ester. This can be achieved by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., BF₃ or HCl).

- Extraction: The resulting butyrate ester is extracted into an organic solvent (e.g., hexane or dichloromethane).[3]

- Purification: The extract is washed and dried to remove any residual water or catalyst.

2. GC-IRMS Analysis:

- Gas Chromatograph: The derivatized sample is injected into a gas chromatograph to separate the butyrate ester from other components.

- Combustion/Pyrolysis Reactor: The eluted butyrate ester is quantitatively combusted to CO₂, H₂O, and N₂ or pyrolyzed to H₂ gas at high temperatures in a reactor.

- Water Trap and Reduction: The resulting H₂O is passed through a water trap, and then the H₂ gas is introduced into the mass spectrometer.

- Isotope Ratio Mass Spectrometer: The IRMS measures the ratio of deuterium to hydrogen (m/z 3 to 2) in the H₂ gas.

3. Data Analysis:

- Calibration: The system is calibrated using reference materials with known δ²H values.

- Calculation of δ²H: The deuterium abundance is expressed in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Signaling Pathways and Experimental Workflows

Sodium butyrate exerts its biological effects through multiple signaling pathways. Understanding these pathways is critical for researchers and drug developers.

Cellular Uptake and Transport

Sodium butyrate enters the cell through various mechanisms, including passive diffusion of the undissociated butyric acid and carrier-mediated transport via monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).

Caption: Cellular uptake of sodium butyrate.

Histone Deacetylase (HDAC) Inhibition Pathway

One of the most well-characterized mechanisms of butyrate action is the inhibition of Class I and IIa histone deacetylases. This leads to hyperacetylation of histones, chromatin relaxation, and altered gene expression.

Caption: Butyrate's inhibition of HDACs.

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate can also act as a signaling molecule by binding to and activating several G-protein coupled receptors, such as GPR41, GPR43, and GPR109A. This can trigger various downstream signaling cascades, including the MAPK and PI3K/Akt pathways, leading to diverse cellular responses.

Caption: GPCR-mediated signaling by butyrate.

Experimental Workflow for Deuterium Analysis

The following diagram illustrates the logical workflow for the analysis of deuterium abundance in sodium butyrate.

Caption: Workflow for deuterium analysis.

This technical guide provides a framework for understanding and analyzing the natural abundance of deuterium in sodium butyrate. While specific quantitative data for site-specific deuterium abundance in butyrate remains to be published, the detailed experimental protocols provided herein offer a clear path for researchers to obtain this valuable information. The elucidation of butyrate's isotopic signature, combined with a deeper understanding of its complex signaling pathways, will undoubtedly contribute to advancing its therapeutic applications in various fields of medicine and drug development.

References

The Metabolic Journey of Sodium Butyrate-D7 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium butyrate, a short-chain fatty acid produced by gut microbial fermentation, is a molecule of significant interest for its wide-ranging biological activities, including its role as a histone deacetylase inhibitor and energy source for colonocytes. The use of its deuterated analogue, Sodium butyrate-D7, as a metabolic tracer offers a powerful tool to investigate its absorption, distribution, metabolism, and excretion (ADME) in vivo. This technical guide provides a comprehensive overview of the metabolic fate of this compound, drawing upon the extensive knowledge of its non-deuterated counterpart and the principles of kinetic isotope effects. While direct in vivo quantitative data for the D7 variant is limited in publicly available literature, this guide synthesizes the expected metabolic pathways and provides detailed experimental frameworks for its investigation.

Introduction: The Significance of Deuterated Butyrate

Deuterium-labeled compounds are invaluable tools in metabolic research. The substitution of hydrogen with deuterium (a stable isotope of hydrogen) creates a molecule that is chemically similar to the parent compound but has a greater mass. This mass difference allows for its distinction from endogenous molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise tracking of its metabolic fate.[1] The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect" (KIE), potentially slowing down the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[1][2][3] This property can be exploited to study reaction mechanisms and potentially to develop therapeutic agents with altered metabolic profiles.

Expected Metabolic Fate of this compound

The metabolic journey of this compound is anticipated to largely mirror that of sodium butyrate, with potential alterations in the rate of metabolism due to the kinetic isotope effect.

Absorption

Upon oral administration, sodium butyrate is readily absorbed in the gastrointestinal tract. A significant portion is taken up by colonocytes, for which it serves as a primary energy source. The remaining butyrate enters the portal circulation for transport to the liver and subsequently to the systemic circulation. Formulations with enteric coatings can be used to target the release of butyrate to the ileo-cecal region and colon.[4][5][6]

Distribution

Following absorption, butyrate is distributed to various tissues. The liver is a major site of butyrate metabolism.[7] Studies with radiolabeled butyrate have shown its distribution to various organs.[7] It is expected that this compound would also be distributed throughout the body, and its presence in different tissues could be quantified using mass spectrometry-based techniques.

Metabolism

Butyrate is primarily metabolized through β-oxidation in the mitochondria of colonocytes and hepatocytes to produce acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP. Butyrate can also be a substrate for the synthesis of fatty acids and cholesterol.[8]

The deuteration in this compound is at all seven non-exchangeable hydrogen positions. The cleavage of a C-D bond during β-oxidation is likely to be a rate-limiting step, which could result in a slower metabolic clearance of this compound compared to its non-deuterated form. This potential for a kinetic isotope effect has been observed in the oxidation of perdeuteriated sodium butyrate in chemical reactions and is a key consideration for in vivo studies.[9]

Excretion

Unmetabolized butyrate is minimally excreted in the urine.[7] The primary route of elimination for the carbon backbone is through respiration as CO2, following its complete oxidation in the TCA cycle. It is expected that the deuterium from this compound would eventually be incorporated into the body's water pool and other molecules or be excreted as deuterated water.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Sodium Butyrate in Animal Models

| Species | Dose | Route of Administration | Tmax (min) | Cmax (mM) | Half-life (min) | Reference |

| Mice | 5 g/kg | Oral | ~15 | ~9 | < 5 | [10][11] |

| Rats | 500 mg/kg | Intravenous | - | ~11 | < 5 | [10][11] |

| Rabbits | - | - | - | - | < 5 | [11] |

Table 2: Pharmacokinetic Parameters of Sodium Butyrate in Humans

| Dose | Route of Administration | Tmax (min) | Cmax (µM) | Half-life (min) | Reference |

| Not specified | Intravenous | - | - | 0.5 (initial), 13.7 (terminal) | [11] |

Experimental Protocols

Investigating the metabolic fate of this compound in vivo requires a robust experimental design incorporating stable isotope administration and sensitive analytical techniques.

Animal Model and Dosing

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dosing: this compound can be administered orally (gavage) or intravenously. The dose will depend on the specific research question, but a typical starting point could be in the range of 100-500 mg/kg.

Sample Collection

-

Blood: Serial blood samples are collected at various time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, colon, brain, adipose tissue) are collected and snap-frozen in liquid nitrogen.

-

Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion.

Sample Preparation and Analysis

-

Extraction: Butyrate and its metabolites are extracted from plasma and tissue homogenates using a suitable solvent (e.g., a mixture of acetonitrile and methanol).

-

Derivatization (Optional): To improve chromatographic separation and mass spectrometric detection, butyrate can be derivatized.

-

Analytical Method: The concentrations of this compound and its potential deuterated metabolites are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to detect the specific mass-to-charge ratios (m/z) of the deuterated and non-deuterated compounds.[1]

Signaling Pathways Influenced by Butyrate

Butyrate is a potent signaling molecule that influences a multitude of cellular pathways. While these pathways have been elucidated using non-deuterated butyrate, it is expected that this compound would elicit similar effects, though the temporal dynamics might be altered due to its potentially slower metabolism.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-known inhibitor of HDACs, leading to hyperacetylation of histones and altered gene expression. This is a primary mechanism for its anti-cancer and anti-inflammatory effects.

Caption: Butyrate-D7 inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate activates several GPCRs, including GPR41, GPR43, and GPR109A, which are involved in regulating metabolism, inflammation, and gut homeostasis.[12]

Caption: Butyrate-D7 activates GPCRs, initiating signaling cascades that regulate metabolism and immunity.

Experimental Workflow for In Vivo Tracer Study

The following diagram illustrates a typical workflow for an in vivo study investigating the metabolic fate of this compound.

Caption: Workflow for an in vivo metabolic study of this compound.

Conclusion

This compound is a valuable tool for elucidating the intricate in vivo journey of butyrate. While direct quantitative ADME data for the deuterated form remains to be extensively published, the well-established metabolic pathways of its non-deuterated counterpart provide a robust framework for its expected fate. The potential for a kinetic isotope effect on its metabolism is a key consideration that warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at unraveling the full therapeutic potential of this important short-chain fatty acid. Future studies employing this compound as a tracer are crucial to definitively quantify its in vivo disposition and the impact of deuteration on its biological activity.

References

- 1. Butyric acid - d2 | 99200-79-0 | Benchchem [benchchem.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Colonic delivery of sodium butyrate via oral route: acrylic coating design of pellets and in vivo evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut-derived short-chain fatty acids are vividly assimilated into host carbohydrates and lipids | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. INCT Home Page [ichtj.waw.pl]

- 10. Implications of butyrate and its derivatives for gut health and animal production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jevma.journals.ekb.eg [jevma.journals.ekb.eg]

- 12. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Butyrate in Biological Matrices using Sodium Butyrate-D7 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota through the fermentation of dietary fibers. Among them, butyrate is a key energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Accurate quantification of butyrate in various biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for SCFA analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Sodium butyrate-D7, is critical for achieving accurate and reproducible quantification by correcting for variability in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of butyrate in biological samples using this compound as an internal standard.

Principle

The method employs a stable isotope dilution technique. A known amount of this compound, which is chemically identical to butyrate but has a higher mass due to the deuterium labels, is added to the samples at the beginning of the sample preparation process.[2][3][4] This internal standard co-elutes with the endogenous butyrate during chromatographic separation and is detected by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard compensates for any analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the ionization of the analyte.[5]

Experimental Workflow

The overall experimental workflow for the quantification of butyrate using this compound as an internal standard is depicted below.

Caption: Experimental workflow for butyrate quantification.

Materials and Reagents

-

Butyric acid standard

-

This compound (Internal Standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol

-

Formic acid

-

3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) (for derivatization)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (for derivatization)

-

Pyridine (for derivatization)

-

Biological matrix (e.g., plasma, serum, fecal extract)

Protocols

Preparation of Stock and Working Solutions

-

Butyrate Stock Solution (1 mg/mL): Accurately weigh and dissolve butyric acid in 20% methanol/water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the butyrate stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution). The concentration range should cover the expected concentrations in the samples. A typical range is 0.015–25 µg/mL.[6]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

The following protocol is a general guideline and may need optimization based on the specific biological matrix.

Method A: Direct Analysis (Without Derivatization) [7][8]

-

Thaw frozen biological samples on ice.

-

To 100 µL of sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method B: Analysis with Derivatization (using 3-NPH) [6][9]

Derivatization can improve chromatographic retention and ionization efficiency.

-

Follow steps 1-5 from Method A.

-

To the supernatant, add 50 µL of 200 mM 3-NPH·HCl in 50% acetonitrile and 50 µL of 120 mM EDC·HCl in 6% pyridine.

-

Incubate at 40°C for 30 minutes.

-

Evaporate the solvent to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of 10% acetonitrile/water for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

Liquid Chromatography:

-

Column: A C18 column (e.g., Agilent Zorbax SB-C18, 2.1 × 150 mm) or a Porous Graphitic Carbon (PGC) column for better separation of isomers like butyrate and isobutyrate.[7][9]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate butyrate from other matrix components. A typical run time is around 10 minutes.[7][8]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized SCFAs and positive mode for 3-NPH derivatized SCFAs.[7][9]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor and product ions for butyrate and butyrate-D7 need to be optimized by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance characteristics of the method.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (µg/mL) | r² | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Butyrate | 0.015 - 25 | > 0.998 | 0.001 mM | Within calibration range |

Data compiled from multiple sources indicating typical performance.[6][7][8]

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 12% | < 20% | 92 - 120% |

| Medium | < 12% | < 20% | 92 - 120% |

| High | < 12% | < 20% | 92 - 120% |

Data represents typical acceptance criteria for bioanalytical method validation.[7][8]

Logical Relationship of Internal Standard Use

The diagram below illustrates the rationale for using an internal standard in LC-MS/MS analysis.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerilliant.com [cerilliant.com]

- 4. researchgate.net [researchgate.net]

- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]